molecular formula C8H5NOS2 B1463091 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde CAS No. 1184003-54-0

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B1463091
CAS No.: 1184003-54-0
M. Wt: 195.3 g/mol
InChI Key: QXHCPMXMQIOHLG-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that features both thiophene and thiazole rings. These rings are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities . The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a thioamide and an α-halo carbonyl compound under basic conditions . Another approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde is unique due to the specific positioning of the thiophene and thiazole rings, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

IUPAC Name

2-thiophen-3-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-3-7-5-12-8(9-7)6-1-2-11-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHCPMXMQIOHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184003-54-0
Record name 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
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2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 3
2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 4
2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 5
2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 6
2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

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